4-(2-Ethylphenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)10-7-14-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI Key |
CGUJZPCUAYAOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2COC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Ethylphenyl Oxazolidin 2 One
Strategies for Carbonate Precursor Synthesis
Alkyl/Aryl Isocyanate Reactants for Oxazolidin-2-one Formation
One prominent method for forming the oxazolidinone ring involves the cycloaddition reaction between an epoxide and an isocyanate. For the synthesis of 4-(2-Ethylphenyl)oxazolidin-2-one, this would involve the reaction of 2-(2-ethylphenyl)oxirane (2-ethylstyrene oxide) with an isocyanate. This [3+2] cycloaddition is an efficient route to 3,4-disubstituted and 4-substituted oxazolidin-2-ones. The reaction can be promoted by various catalysts, including Lewis acids and organocatalysts like tetraarylphosphonium salts. These catalysts facilitate the regioselective ring-opening of the epoxide, which is followed by cyclization with the isocyanate. The use of bifunctional organocatalysts has been shown to accelerate epoxide ring opening with high regioselectivity.
For instance, the reaction of styrene oxide with phenyl isocyanate can be catalyzed by 4-(2-hydroxyphenyl)imidazolium salts, yielding a mixture of 3,4-diphenyl- and 3,5-diphenyloxazolidin-2-ones researchgate.net. This general approach is applicable to substituted styrene oxides, suggesting a viable pathway to the target molecule.
Table 1: Examples of Oxazolidin-2-one Synthesis from Epoxides and Isocyanates
| Epoxide Reactant | Isocyanate Reactant | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Styrene Oxide | Phenyl Isocyanate | 1,3-dibutyl-4-(2-hydroxyphenyl)-1H-imidazolium bromide | 3,4-Diphenyloxazolidin-2-one & 3,5-Diphenyloxazolidin-2-one | Mixture |
| Propylene Oxide | Phenyl Isocyanate | Lewis Acid (e.g., MgI₂) | 5-Methyl-3-phenyloxazolidin-2-one | High |
Amino Alcohol Precursors and Their Derivatization
The most common precursors for 4-substituted oxazolidin-2-ones are β-amino alcohols. For the target compound, the key precursor is 2-amino-1-(2-ethylphenyl)ethanol. This amino alcohol can be cyclized with a variety of carbonylating agents, such as phosgene, chloroformates, or dialkyl carbonates like diethyl carbonate.
The reaction with diethyl carbonate is an environmentally benign option that avoids the use of highly toxic phosgene. This process is typically catalyzed by a base, such as sodium methoxide or potassium carbonate, and often requires elevated temperatures to proceed. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate nih.gov. The cyclization is generally regioselective, favoring the formation of the five-membered oxazolidinone ring over larger ring systems researchgate.net.
Table 2: Synthesis of 4-Substituted Oxazolidin-2-ones from Amino Alcohols
| Amino Alcohol | Carbonylating Agent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe, Microwave (125-135 °C) | (S)-4-Benzyl-1,3-oxazolidin-2-one | Good |
| (S)-Phenylglycinol | Diethyl Carbonate | K₂CO₃, Microwave (125-135 °C) | (S)-4-Phenyl-1,3-oxazolidin-2-one | Good |
| (S)-Valinol | Diethyl Carbonate | NaOMe, Microwave (125-135 °C) | (S)-4-Isopropyl-1,3-oxazolidin-2-one | Good |
Cyclization Reactions for the Oxazolidin-2-one Ring System
Cyclization reactions form the cornerstone of oxazolidin-2-one synthesis, where a linear precursor is induced to form the heterocyclic ring. These reactions can be broadly categorized into intramolecular approaches and those mediated by external catalysts.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies typically involve a precursor that has been pre-functionalized to facilitate a spontaneous or induced ring-closing event. A common strategy involves the cyclization of N-protected amino alcohols. For example, N-Boc-protected amino epoxides can undergo intramolecular cyclization to form oxazolidin-2-ones rsc.org. This reaction can proceed in refluxing trifluoroethanol without the need for an external catalyst. For substrates with an aryl group, this method can produce mixtures of the 5-exo (oxazolidinone) and 6-endo (oxazinanone) cyclization products rsc.org.
Another approach is the Curtius rearrangement, which can be adapted for an effective intramolecular ring closure to generate 4,5-disubstituted oxazolidin-2-ones from β-hydroxy carbonyl substrates nih.gov. This method avoids the isolation of highly reactive intermediates.
Catalyst-Mediated Ring-Closing Reactions
The use of transition metal catalysts offers powerful and often highly selective methods for constructing the oxazolidin-2-one ring. Metals like palladium, gold, and copper have been extensively used to catalyze various cyclization reactions.
Palladium: Palladium catalysts are versatile for forming C-N and C-O bonds. Palladium-catalyzed intramolecular aminohydroxylation of certain substrates can yield oxazolidinone heterocycles with good yields organic-chemistry.org. Furthermore, Pd-catalyzed reactions can be used for the N-arylation of existing oxazolidin-2-one rings organic-chemistry.org. Other specialized palladium-catalyzed reactions, such as the intramolecular coupling of vinyl halides and ketone enolates, have been developed for synthesizing complex nitrogen heterocycles nih.gov.
Gold: Cationic gold(I) complexes are highly effective catalysts for the cyclization of N-Boc-protected alkynylamines and allenylanilines organic-chemistry.orgtandfonline.comtandfonline.com. These reactions proceed under very mild conditions and tolerate a wide range of functional groups. The mechanism involves the activation of the alkyne or allene by the gold catalyst, followed by an intramolecular nucleophilic attack by the carbamate's carbonyl oxygen, leading to the formation of an alkylidene oxazolidin-2-one organic-chemistry.orgtandfonline.comsemanticscholar.org.
Copper: Copper-catalyzed reactions are particularly prominent for the synthesis of N-aryl oxazolidinones. An efficient one-pot method involves the sequential intramolecular cyclization of amino alcohol carbamates, followed by a copper-catalyzed cross-coupling with aryl iodides nih.govorganic-chemistry.org. This approach is valued for its operational simplicity, use of an inexpensive catalyst, and tolerance of various functional groups on the aryl iodide nih.govorganic-chemistry.orgresearchgate.netsemanticscholar.org.
Table 3: Overview of Catalyst-Mediated Cyclizations for Oxazolidin-2-ones
| Catalyst System | Substrate Type | Reaction Type | Key Features |
|---|---|---|---|
| Palladium(II) Complexes | Alkenyl Carbamates | Intramolecular Aminohydroxylation | Good yields and diastereoselectivity. |
| Gold(I) Cationic Complexes | N-Boc-alkynylamines | Intramolecular Hydroalkoxylation/Cyclization | Very mild conditions, high yields, broad scope. organic-chemistry.orgorganic-chemistry.org |
| Copper(I) Iodide / Ligand | Amino Alcohol Carbamates + Aryl Iodides | One-pot Cyclization / N-Arylation | Mild conditions, inexpensive catalyst, good for N-aryl derivatives. nih.govorganic-chemistry.org |
Organocatalytic Cyclizations
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of oxazolidinone synthesis, organocatalysts can facilitate the cycloaddition of epoxides and isocyanates. For the synthesis of 4-substituted oxazolidin-2-ones, bifunctional organocatalysts, such as those based on 4-(2-hydroxyphenyl)imidazolium salts, have been shown to be effective. researchgate.net These catalysts activate both the epoxide and the isocyanate, promoting an efficient cyclization reaction. While specific studies on this compound are not detailed, the general applicability of this method suggests its potential for this target molecule.
Another organocatalytic approach involves the use of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst for the reaction of epoxy amines with carbon dioxide. iciq.org This method provides a halide-free, continuous flow process for synthesizing 2-substituted oxazolidinones. iciq.org The development of organocatalytic asymmetric Nazarov cyclizations also presents a potential, albeit less direct, route where diketoesters can be cyclized with high enantioselectivity using novel thiourea-based catalysts. nih.gov Furthermore, formal [4+2] cyclization reactions, for instance between 2-benzothiazolimines and azlactones catalyzed by a bifunctional squaramide, demonstrate the utility of organocatalysis in constructing heterocyclic rings with high stereocontrol. rsc.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of oxazolidinones, this includes the use of microwave assistance and the reduction or elimination of organic solvents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has been recognized for its ability to accelerate reaction rates, improve yields, and enhance reproducibility. jchps.comnih.gov This technology has been successfully applied to the synthesis of various 4-substituted oxazolidinone chiral auxiliaries. nih.gov The treatment of amino alcohols with reagents like ethyl carbonate or carbon disulfide under microwave irradiation provides an efficient route to oxazolidin-2-ones and their thio-analogs. nih.gov This method significantly reduces reaction times compared to conventional heating. jchps.com For example, the synthesis of 4-substituted thiazolidin-4-ones, a related heterocyclic system, demonstrates the benefits of microwave irradiation in achieving higher yields in shorter time frames. jchps.comnih.gov While a specific protocol for this compound is not provided, the general success of this technique for related structures suggests its applicability.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic 4-Substituted Oxazolidinone
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Reflux in organic solvent |
Note: Data is generalized from syntheses of related compounds. jchps.comnih.gov
Solvent-Free or Reduced-Solvent Systems
The development of solvent-free or reduced-solvent reaction conditions is a key aspect of green chemistry. For the synthesis of 2-oxazolidinones, several catalytic systems have been developed that operate effectively without a solvent. nih.govresearchgate.net One notable approach is the cycloaddition of CO2 to aziridines. nih.govresearchgate.net This reaction can be catalyzed by various systems, including ionic liquids and amine-functionalized MCM-41, under solvent-free conditions. nih.gov These methods are highly desirable as they utilize CO2 as an abundant and non-toxic C1 building block. researchgate.net The catalysts are often reusable, further enhancing the sustainability of the process. nih.gov The synthesis of 5-aryl-2-oxazolidinones from the corresponding aziridines and CO2 has been demonstrated with high yields under these conditions. researchgate.net
Stereoselective Synthesis of this compound and its Enantiomers
The control of stereochemistry is crucial in the synthesis of chiral molecules like this compound, which are valuable as chiral auxiliaries and intermediates in asymmetric synthesis. chemrxiv.orgwikipedia.orgresearchgate.net
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones themselves are one of the most widely used classes of chiral auxiliaries, particularly in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The synthesis of enantiomerically pure 4-substituted oxazolidinones often starts from chiral precursors like α-amino acids. bioorg.orggoogle.com
A common strategy involves the reduction of an N-protected α-amino acid to the corresponding amino alcohol, followed by cyclization. For instance, N-Boc-L-phenylglycine can be reduced and then cyclized to form (S)-4-phenyl-2-oxazolidinone. google.com A similar approach starting from the corresponding (2-ethylphenyl)glycine derivative would be a viable route to enantiomerically pure this compound.
Another powerful method combines an asymmetric aldol reaction with a Curtius rearrangement. nih.gov This tandem sequence allows for the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones from chiral imides. nih.gov The chiral auxiliary on the starting material directs the stereochemistry of the aldol reaction, and subsequent intramolecular cyclization after the Curtius rearrangement yields the desired oxazolidinone. nih.gov
Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation | High (often >95%) |
| Camphorsultam | Aldol, Michael Addition | High |
Note: This table lists common chiral auxiliaries to illustrate the concept. wikipedia.orgresearchgate.net
Enantioselective Catalysis for Ring Formation
Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of oxazolidinones, several catalytic methods have been developed.
One prominent method is the asymmetric hydrogenation of 2-oxazolones. nih.gov Ruthenium(II)-NHC catalysts have been shown to be highly effective for this transformation, providing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields. nih.gov This method is applicable to a wide range of substrates with various substituents at the 4-position. The reaction can also be scaled up with low catalyst loading, highlighting its synthetic utility. nih.gov
Biocatalysis represents another frontier in enantioselective synthesis. Engineered enzymes, such as myoglobin-based catalysts, can perform intramolecular C(sp³)-H amination of carbamate (B1207046) derivatives to produce enantioenriched oxazolidinones with high enantioselectivity. chemrxiv.org This biocatalytic strategy offers a direct and environmentally benign route to these valuable chiral heterocycles. chemrxiv.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-4-phenyl-2-oxazolidinone |
| N-Boc-L-phenylglycine |
| Ethyl carbonate |
| Carbon disulfide |
| 1,5,7-triazabicyclodec-5-ene (TBD) |
| Ruthenium(II)-N-heterocyclic carbene (NHC) |
| Thiourea |
| Squaramide |
| Azlactone |
Diastereoselective Control in Substitution Patterns
Comprehensive searches of available scientific literature and chemical databases did not yield specific information regarding the diastereoselective control in substitution patterns for the chemical compound This compound . While the use of chiral oxazolidinones as auxiliaries in asymmetric synthesis is a well-established and extensively documented field, research findings detailing the influence of the 2-ethylphenyl substituent at the 4-position on the stereochemical outcome of reactions are not presently available in the public domain.
The stereochemical control exerted by oxazolidinone chiral auxiliaries is known to be highly dependent on the nature of the substituent at the C4 position. This substituent plays a crucial role in dictating the facial selectivity of enolate reactions, such as alkylations and aldol additions, by creating a sterically hindered environment that directs the approach of incoming electrophiles. The size, conformation, and electronic properties of this directing group are all critical factors in achieving high levels of diastereoselectivity.
In the absence of specific studies on this compound, it is not possible to provide detailed research findings or data tables on its performance in controlling diastereoselectivity. Further experimental investigation would be required to elucidate the stereochemical outcomes of reactions employing this particular chiral auxiliary.
Reaction Mechanisms and Chemical Pathways of 4 2 Ethylphenyl Oxazolidin 2 One Formation
Mechanistic Investigations of Cyclization Reactions
The cyclization to form the oxazolidin-2-one ring from appropriate precursors, such as those derived from 2-ethylphenylamine, can proceed through several proposed mechanistic pathways. These pathways often involve the formation of key reactive intermediates that dictate the course of the reaction.
The synthesis of oxazolidin-2-ones can involve several key intermediates, depending on the specific reactants and conditions employed.
Oxazinanone: In some synthetic approaches, an oxazinanone intermediate has been proposed. For instance, the reaction of primary amines with halomethyloxiranes and carbonate salts is thought to proceed through an oxazinanone intermediate, which then rearranges to the more stable oxazolidinone ring system. nih.gov Gold-catalyzed rearrangements of N-Boc-protected alkynylamines can also lead to the formation of alkylidene 2-oxazolidinones or 2-oxazinones. organic-chemistry.org
Hemiaminal: Hemiaminals, which contain both a hydroxyl group and an amine attached to the same carbon atom, are common intermediates in the formation of nitrogen-containing heterocycles. wikipedia.org Their formation is often a key step in the cyclization process leading to oxazolidinones. For example, a one-pot synthesis of 1,3-oxazolidines proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. organic-chemistry.org While often transient and difficult to isolate, their presence is inferred from the reaction products and mechanistic studies. wikipedia.org
Iminium Ions: Iminium ions are another class of important intermediates in the synthesis of oxazolidinone derivatives. nih.gov The formation of an iminium ion can facilitate subsequent cyclization reactions. For instance, the transformation of chiral imines into N-acetyl-1,3-oxazolidines is believed to involve the intermediacy of a chiral iminium ion. nih.gov In the formation of imidazolidin-2-ones, an analogous reaction, an iminium cation intermediate is formed which then reacts with a nucleophile. nih.gov Similarly, in enamine formation, the dehydration of a hemiaminal leads to an iminium ion intermediate. youtube.com
The interplay between these intermediates is often complex and dependent on the specific reaction conditions.
Understanding the transition states of the key synthetic steps provides insight into the reaction kinetics and the factors that control the stereochemical outcome. Computational chemistry plays a crucial role in elucidating these transient structures. youtube.com For example, in the cyclization of certain radicals, kinetic control favors a 6-endo transition state, while thermodynamic control favors a 5-exo transition state. nih.gov Density functional theory (DFT) calculations are often employed to model the energies of transition states and intermediates, helping to predict the most likely reaction pathway. nih.gov
The table below summarizes findings from a computational study on the formation of imidazolidin-2-ones, which shares mechanistic similarities with oxazolidinone synthesis.
Table 1: Relative Energies of Intermediates in Imidazolidin-2-one Formation
| Intermediate | Relative Energy (kcal/mol) |
|---|---|
| Iminium Cation B | 6.8 |
| Iminium Cation D | 7.3 |
| O-protonated Ion E | 0.0 |
Data sourced from quantum chemistry calculations (B3LYP/6-311++G(d,p)) of intermediates in the formation of regioisomeric imidazolidin-2-ones. nih.gov
Regioselectivity and Stereoselectivity in Oxazolidin-2-one Synthesis
The synthesis of substituted oxazolidin-2-ones, such as 4-(2-ethylphenyl)oxazolidin-2-one, often raises issues of regioselectivity and stereoselectivity.
Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In the context of oxazolidinone synthesis, regioselectivity determines which atoms of the precursor molecule form the heterocyclic ring. For example, in the reaction of aziridines with methyl chloroformate, the ring-opening is regioselective, leading to the formation of 5-functionalized oxazolidin-2-ones. bioorg.org The synthesis of oxazoles from unsymmetrical internal alkynes can also be highly regioselective under gold catalysis. rsc.org
Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. Many synthetic methods for oxazolidinones aim for high stereoselectivity to produce enantiomerically pure products, which is often crucial for their biological activity. bioorg.org For instance, the synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved with high diastereoselectivity through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. nih.gov The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. nih.gov
The following table presents data on the stereoselective synthesis of various 4,5-disubstituted oxazolidin-2-ones.
Table 2: Substrate Scope for the Synthesis of 4,5-Disubstituted Oxazolidin-2-ones
| Product | Substituents | Conversion (%) |
|---|---|---|
| 8a | p-chlorophenyl | 97 |
| 8b | p-fluorophenyl | 95 |
| 8c | thiophene | 90 |
| 8e | p-methoxyphenyl | 92 |
Data from the synthesis of 4,5-disubstituted oxazolidin-2-ones via an asymmetric aldol and modified Curtius protocol. nih.gov
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control.
Kinetic Control: Under kinetic control, the product that is formed fastest (i.e., via the lowest activation energy pathway) predominates. wixsite.comlibretexts.org These conditions often involve lower reaction temperatures. wixsite.com For example, in some radical cyclizations, kinetic control leads exclusively to the 6-endo product. nih.gov
Thermodynamic Control: Under thermodynamic control, the most stable product is the major product, as the reaction is allowed to reach equilibrium. wixsite.comlibretexts.org These conditions typically involve higher temperatures and longer reaction times, allowing for the reversal of less stable products to form the thermodynamically favored one. libretexts.org In certain cyclization reactions, thermodynamic control can lead to a different product distribution than kinetic control. nih.gov
The choice between kinetic and thermodynamic control is a powerful tool for chemists to selectively synthesize a desired isomer. mdpi.com For the synthesis of this compound, careful selection of reaction temperature, time, and catalysts is crucial to steer the reaction towards the intended product, whether it be the kinetic or thermodynamic one. The synthesis of oxazolidinones from 2-aminoethanols and CO2, for example, faces thermodynamic limitations that can be circumvented by alternative reaction strategies. researchgate.net
Structural Modification and Derivatization Strategies for 4 2 Ethylphenyl Oxazolidin 2 One
Functionalization of the Phenyl Moiety
The 2-ethylphenyl substituent of 4-(2-Ethylphenyl)oxazolidin-2-one offers a reactive canvas for a variety of chemical transformations, enabling the introduction of diverse functional groups that can modulate the molecule's steric and electronic properties.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) stands as a fundamental method for the direct functionalization of the phenyl ring. nih.govchemsynthesis.com In the context of this compound, the outcome of EAS reactions is governed by the directing effects of the ethyl group and the oxazolidinone-containing substituent. The ethyl group is an ortho-, para-director, while the larger substituent at position 1 of the benzene (B151609) ring will also influence the site of substitution.
Common EAS reactions applicable to this scaffold include:
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. google.commasterorganicchemistry.com This nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Halogenation: The incorporation of halogen atoms (Cl, Br) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide. youtube.commasterorganicchemistry.com The resulting aryl halides are valuable precursors for cross-coupling reactions.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.orgorganic-chemistry.orgkhanacademy.orglibretexts.org This method is generally preferred over Friedel-Crafts alkylation due to its tendency to produce monoacylated products and avoid carbocation rearrangements. libretexts.org
The regioselectivity of these reactions on the 2-ethylphenyl ring will be a balance between the activating and directing effects of the ethyl group and the steric hindrance imposed by the adjacent oxazolidinone moiety.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenyl-Substituted Heterocycles
| Electrophile Source | Catalyst | Typical Product(s) on a Phenyl Ring | Reference |
| HNO₃/H₂SO₄ | --- | Nitro-substituted phenyl derivative | google.commasterorganicchemistry.com |
| Br₂ | FeBr₃ | Bromo-substituted phenyl derivative | youtube.com |
| Acyl Chloride | AlCl₃ | Acyl-substituted phenyl derivative | wikipedia.orgorganic-chemistry.org |
Note: This table provides generalized examples. Specific outcomes for this compound would require experimental validation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to elaborate the structure of this compound derivatives. researchgate.net These reactions typically involve the coupling of an organohalide or triflate with a variety of coupling partners.
Key cross-coupling strategies include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. proprogressio.huorganic-chemistry.orglibretexts.orgnih.gov For the target molecule, this would first require halogenation of the phenyl ring, as described in the previous section. The resulting halo-derivative could then be coupled with a wide range of boronic acids to introduce new aryl or alkyl groups.
Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated compound (alkene) with an aryl halide or triflate. libretexts.orgnih.govnih.govprinceton.edu This method allows for the introduction of alkenyl substituents onto the phenyl ring of a previously halogenated this compound.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to introduce alkynyl moieties.
The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent system.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Aryl-Substituted Compounds
| Coupling Reaction | Coupling Partners | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | Biaryl compound | proprogressio.hunih.gov |
| Heck-Mizoroki | Aryl halide, Alkene | Pd(OAc)₂, PPh₃ | Aryl-substituted alkene | nih.gov |
| Sonogashira | Aryl halide, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-substituted alkyne |
Note: This table presents common conditions for these reactions. Optimization would be necessary for specific substrates.
Modifications at the Nitrogen Atom of the Oxazolidin-2-one Ring
The nitrogen atom of the oxazolidinone ring is a key site for derivatization, allowing for the attachment of a wide array of substituents that can significantly alter the molecule's biological activity and physicochemical properties.
N-Alkylation and N-Arylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom, while N-arylation attaches an aryl group. These transformations are typically achieved by deprotonating the oxazolidinone nitrogen with a suitable base, followed by reaction with an alkyl or aryl halide. researchgate.net The choice of base and reaction conditions can be crucial to achieve selective N-alkylation over potential O-alkylation. Common bases include sodium hydride (NaH), potassium tert-butoxide, and n-butyllithium (nBuLi). researchgate.netreddit.com
For example, selective N-alkylation of 4-alkoxy-2-pyridones has been achieved using potassium tert-butoxide as the base and tetrabutylammonium (B224687) iodide as a catalyst. researchgate.net A similar strategy could be adapted for this compound.
Acylation and Carbamoylation Strategies
N-acylation involves the introduction of an acyl group to the oxazolidinone nitrogen, forming a stable imide linkage. This is a common strategy, particularly in the context of chiral auxiliaries, where the N-acyl group activates the adjacent carbonyl for various asymmetric transformations. lookchem.comscribd.com The acylation can be accomplished using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions. lookchem.comscribd.comnih.gov For instance, a one-pot method for the N-acylation of 2-oxazolidinones directly with carboxylic acids in the presence of pivaloyl chloride and triethylamine (B128534) has been reported. scribd.com
N-carbamoylation introduces a carbamoyl (B1232498) group (R₂NC(O)-) to the nitrogen atom. This can be achieved by reacting the deprotonated oxazolidinone with an isocyanate or a carbamoyl chloride.
Table 3: Conditions for N-Acylation of Chiral Oxazolidin-2-ones
| Acylating Agent | Coupling Reagents/Base | Typical Yield | Reference |
| Acid Chloride | n-BuLi | High | |
| Carboxylic Acid | Pivaloyl Chloride, Et₃N | Good to Modest | scribd.com |
| Benzoic Anhydride | Electrogenerated Base | High | lookchem.com |
| Acid Fluoride | iPr₂NEt or NEt₃ | Up to 98% | nih.gov |
Substitution at the Oxazolidinone Ring Carbons
Modification of the carbon backbone of the oxazolidinone ring itself, specifically at the C4 and C5 positions, offers another avenue for structural diversification. However, these modifications are generally accomplished during the synthesis of the oxazolidinone ring rather than by substitution on a pre-formed ring.
Stereoselective methods for the synthesis of 4,5-disubstituted oxazolidin-2-ones often involve multi-step sequences starting from chiral precursors. nih.govnih.govnih.govclockss.org For example, an approach combining an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement has been developed to access a range of 4,5-disubstituted oxazolidin-2-ones. nih.gov Another strategy involves the intramolecular conjugate addition of N-p-toluenesulfonyl carbamates derived from allylic alcohols. clockss.org
Direct substitution on the C4 or C5 position of a pre-existing this compound is challenging due to the lack of inherent reactivity at these saturated carbon centers. However, derivatization at the C4 position can be envisioned through conjugate addition reactions. For instance, the conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates has been reported, leading to precursors of β-amino acids. arkat-usa.org This type of reaction introduces a new substituent at the nitrogen, which is then part of a larger chain attached to the original C4 carbon.
Table 4: Synthetic Strategies for 4,5-Disubstituted Oxazolidin-2-ones
| Synthetic Approach | Key Steps | Product Stereochemistry | Reference |
| Asymmetric Aldol/Curtius Reaction | Asymmetric aldol addition, Curtius rearrangement, cyclization | Diastereoselective | nih.gov |
| Intramolecular Conjugate Addition | Formation of N-p-toluenesulfonyl carbamate (B1207046), DBU-catalyzed cyclization | trans-selective | clockss.org |
| From N-Boc-2,3-aziridino alcohols | One-pot stereoselective transformation | Stereoselective | researchgate.net |
Introduction of Chiral Centers at C-5
Introducing a second chiral center at the C-5 position of the oxazolidinone ring significantly increases the structural and stereochemical diversity of potential derivatives. This is particularly valuable as 4,5-disubstituted oxazolidinones are key structural motifs in various biologically active compounds. nih.govresearchgate.net
A prominent method for creating 5-functionalized oxazolidin-2-ones is through the ring-opening of chiral aziridines. Enantiomerically pure aziridines that have an electron-withdrawing group at the C-2 position can be converted to the corresponding 5-functionalized oxazolidin-2-ones. This one-pot transformation occurs with retention of configuration at the C-2 position of the aziridine (B145994), which becomes the C-5 position of the oxazolidinone, and generally results in high yields. bioorg.org The reaction is initiated by the formation of an aziridinium (B1262131) ion intermediate, followed by regioselective ring-opening and intramolecular cyclization. bioorg.org
Another effective strategy combines an asymmetric aldol reaction with a modified Curtius protocol. nih.gov This approach allows for the efficient synthesis of a range of 4,5-disubstituted oxazolidin-2-ones. The methodology has proven effective for various β-hydroxy carbonyl substrates bearing both aryl and aliphatic substituents, proceeding in good to excellent conversions. nih.gov For example, substrates with electron-neutral and electron-rich aryl groups, such as p-chlorophenyl and p-methoxyphenyl, readily form the desired products. nih.gov
The following table summarizes the synthesis of various 5-functionalized oxazolidin-2-ones from chiral aziridines, demonstrating the versatility of this approach. bioorg.org
Table 1: Synthesis of 5-Functionalized Oxazolidin-2-ones from Chiral Aziridines This table is interactive. You can sort and filter the data.
| Entry | Aziridine Reactant | R Group | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Formylaziridine | H | 5-Formyloxazolidin-2-one | 95 |
| 2 | 2-Acylaziridine | CH₃ | 5-Acetyloxazolidin-2-one | 92 |
| 3 | 2-Acylaziridine | C₂H₅ | 5-Propionyloxazolidin-2-one | 93 |
| 4 | 2-Vinylaziridine | H | 5-Vinyloxazolidin-2-one | 96 |
The next table illustrates the scope of synthesizing 4,5-disubstituted oxazolidin-2-ones using an asymmetric aldol/Curtius reaction protocol. nih.gov
Table 2: Substrate Scope for Synthesis of 4,5-Disubstituted Oxazolidin-2-ones This table is interactive. You can sort and filter the data.
| Entry | R¹ Group | R² Group | Product | Yield (%) |
|---|---|---|---|---|
| 1 | p-Chlorophenyl | H | 4-(p-Chlorophenyl)-5-methyloxazolidin-2-one | 97 |
| 2 | p-Fluorophenyl | H | 4-(p-Fluorophenyl)-5-methyloxazolidin-2-one | 95 |
| 3 | Thiophene | H | 4-(Thiophen-2-yl)-5-methyloxazolidin-2-one | 90 |
| 4 | p-Methoxyphenyl | H | 4-(p-Methoxyphenyl)-5-methyloxazolidin-2-one | 95 |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Ethylphenyl Oxazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a detailed picture of the atomic arrangement and connectivity within 4-(2-Ethylphenyl)oxazolidin-2-one can be constructed.
High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Assignments
High-resolution ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by neighboring atoms and functional groups. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. Protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm), while those of the ethyl group and the oxazolidinone ring are found in the upfield region. libretexts.org The integration of these signals provides the ratio of the number of protons of each type.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a broader range of chemical shifts, allowing for the clear resolution of individual carbon signals. oregonstate.edu The carbonyl carbon of the oxazolidinone ring is characteristically found at a very low field. The carbons of the aromatic ring and the oxazolidinone ring also have distinct chemical shifts.
A detailed assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below. These assignments are based on established chemical shift ranges and correlation studies. libretexts.orgoregonstate.edupdx.edu
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.2 (t) | ~15 |
| Ethyl-CH₂ | ~2.6 (q) | ~25 |
| Oxazolidinone-CH₂ (C5) | ~3.6-4.5 (m) | ~45 |
| Oxazolidinone-CH (C4) | ~5.2 (m) | ~60 |
| Aromatic-CH | ~7.1-7.4 (m) | ~125-130 |
| Aromatic-C (ipso) | - | ~135 |
| Aromatic-C (ortho) | - | ~140 |
| Oxazolidinone-C=O (C2) | - | ~160 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comyoutube.com For this compound, COSY spectra would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, as well as between the protons on the oxazolidinone ring. libretexts.org It also helps in assigning the connectivity of protons within the aromatic ring. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net It is instrumental in definitively assigning the ¹³C signals based on the known ¹H assignments. For instance, the signal for the oxazolidinone C4 proton would correlate with the C4 carbon signal.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. organicchemistrydata.orgresearchgate.net In the case of this compound, DNMR could be employed to investigate the rotational barrier around the C-N bond of the oxazolidinone ring and the C-C bond connecting the phenyl group to the oxazolidinone ring. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. This provides valuable insight into the flexibility and preferred conformations of the molecule in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. nist.govnist.gov The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (if present as tautomer) | Stretching | ~3300 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-2960 |
| C=O (amide/carbamate) | Stretching | ~1750 |
| C=C (aromatic) | Stretching | ~1450-1600 |
| C-O | Stretching | ~1000-1300 |
| C-N | Stretching | ~1000-1250 |
The strong absorption band around 1750 cm⁻¹ due to the carbonyl (C=O) stretching of the oxazolidinone ring is a particularly prominent feature. The presence of bands in the aromatic C-H and C=C stretching regions confirms the existence of the phenyl group.
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.govspectroscopyonline.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.comresearchgate.net
The Raman spectrum of this compound would provide further details on the molecular structure. Key features would include:
Aromatic Ring Vibrations: The characteristic ring breathing modes of the phenyl group would be clearly visible.
Carbonyl Group: The C=O stretching vibration, also seen in the IR spectrum, will appear in the Raman spectrum as well.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation analysis.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 |
| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.0838 |
Note: This table represents theoretical values. Actual experimental data would be obtained from an HRMS analysis.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.govnih.govresearchgate.net This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for its identification. The fragmentation of the oxazolidinone ring and the substituted phenyl ring would provide key structural information.
Common fragmentation pathways for similar structures, such as other oxazolidinones and aromatic compounds, often involve:
α-cleavage: Breakage of the bond adjacent to a functional group, such as the carbonyl group or the nitrogen atom in the oxazolidinone ring. libretexts.orgmiamioh.edulibretexts.org
Loss of small neutral molecules: Elimination of molecules like CO, CO₂, or ethylene (B1197577) from the ring structure. nih.gov
Cleavage of the ethyl group: Fragmentation of the ethyl substituent on the phenyl ring.
While a specific MS/MS spectrum for this compound is not provided in the search results, the fragmentation of related oxazolidinone structures has been studied. For example, the mass spectral behavior of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes shows ring contractions of the 1,3-oxazolidine ring through the loss of an aldehyde or ketone. nih.gov
Table 2: Plausible Fragmentation Ions for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
| 192.1019 | 164.0913 | CO | Loss of carbon monoxide from the oxazolidinone ring |
| 192.1019 | 148.0964 | CO₂ | Loss of carbon dioxide |
| 192.1019 | 118.0648 | C₂H₄O₂ | Cleavage of the oxazolidinone ring |
| 192.1019 | 105.0699 | C₃H₅NO₂ | Loss of the oxazolidinone moiety, leaving the ethylphenyl cation |
Note: This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds.
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, leading to the excitation of electrons to higher energy levels. This provides information about the electronic structure and chromophores present in the molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores within the molecule. For this compound, the primary chromophores are the phenyl ring and the carbonyl group of the oxazolidinone ring. masterorganicchemistry.com
The phenyl ring typically exhibits two absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) around 250-280 nm. The carbonyl group of the oxazolidinone will have a weak n→π* transition at a longer wavelength, often around 270-300 nm. masterorganicchemistry.com The substitution of the ethyl group on the phenyl ring can cause a slight red shift (bathochromic shift) of these absorption bands.
Studies on similar oxazolone (B7731731) derivatives show that the position of the λmax is influenced by the substituents on the aromatic ring. researchgate.netresearchgate.net For instance, many APIs exhibit significant absorption in the UV spectrum between 230–380 nm. nih.gov
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenyl Ring | π→π* (E-band) | ~210-230 |
| Phenyl Ring | π→π* (B-band) | ~260-280 |
| Carbonyl (C=O) | n→π* | ~280-300 (often weak and may be obscured) |
Note: These are estimated values based on typical absorptions of the constituent chromophores.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the molecule's photophysical properties, such as its fluorescence quantum yield and Stokes shift. nih.gov
Many oxazolidinone and oxazolone derivatives are known to be fluorescent. researchgate.netnih.gov The fluorescence properties are highly dependent on the molecular structure and the solvent environment. The presence of the aromatic ring and the carbonyl group in this compound suggests that it may exhibit fluorescence. The specific excitation and emission wavelengths, as well as the quantum yield, would need to be determined experimentally. Research on similar fluorophores, such as coumarin-oxazol-5-one derivatives, has detailed their absorption and emission properties in various solvents. nih.gov
Table 4: Hypothetical Photophysical Data for this compound
| Parameter | Description | Hypothetical Value |
| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule | ~270 nm |
| Emission Wavelength (λem) | Wavelength of light emitted by the molecule | ~320 nm |
| Stokes Shift | Difference between λem and λex | ~50 nm |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process | 0.1 - 0.5 |
Note: These values are illustrative and would require experimental verification.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C4 position of the oxazolidinone ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a chiral compound. These methods measure the differential interaction of left and right circularly polarized light with the chiral molecule.
While specific chiroptical data for this compound is not available in the search results, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the standard methods for this purpose. The specific rotation [α]D, measured using a polarimeter, is a fundamental property of a chiral compound and is directly proportional to the enantiomeric excess. For example, the specific rotation of (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one has been reported as [α]D25 –72.3. nih.gov The sign and magnitude of the specific rotation would be used to characterize the enantiomeric composition of a sample of this compound.
Optical Rotation Studies
Optical rotation is a fundamental chiroptical property of chiral substances, quantifying their ability to rotate the plane of polarized light. This phenomenon is a direct consequence of the differential interaction of left- and right-circularly polarized light with a chiral molecule. The measurement of optical rotation is performed using a polarimeter.
The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined experimental conditions. It is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the light through the sample (l), using the formula:
[α] = α / (l * c)
For this compound, determining the specific rotation would be crucial for several reasons:
Enantiomeric Differentiation: The two enantiomers of this compound, (R)- and (S)-, would rotate the plane of polarized light to an equal extent but in opposite directions. For instance, if the (S)-enantiomer is dextrorotatory (+), the (R)-enantiomer will be levorotatory (-).
Enantiomeric Purity: The magnitude of the measured specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of both enantiomers) would exhibit no optical rotation.
Solvent Effects: The specific rotation of a compound can be significantly influenced by the solvent used for the measurement. researchgate.net This is due to differing interactions between the solute and solvent molecules, which can alter the conformation of the chiral compound. For example, the specific rotation of (S)-4-isopropyl-oxazolidin-2-one is dextrorotatory in chloroform (B151607) but levorotatory in ethanol. researchgate.net
A hypothetical data table for the optical rotation of this compound might look as follows, though it is important to reiterate that these are illustrative values as experimental data is not currently available.
| Enantiomer | Specific Rotation [α] | Concentration (g/100mL) | Solvent | Temperature (°C) | Wavelength (nm) |
| (S)-4-(2-Ethylphenyl)oxazolidin-2-one | Value | Value | Chloroform | 25 | 589 (D-line) |
| (R)-4-(2-Ethylphenyl)oxazolidin-2-one | Value | Value | Chloroform | 25 | 589 (D-line) |
| (S)-4-(2-Ethylphenyl)oxazolidin-2-one | Value | Value | Ethanol | 25 | 589 (D-line) |
| (R)-4-(2-Ethylphenyl)oxazolidin-2-one | Value | Value | Ethanol | 25 | 589 (D-line) |
For comparison, related oxazolidin-2-one derivatives have reported specific rotation values. For example, (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one has a specific rotation of -124 (c 0.72, CHCl3), and (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one has a value of -72.3 (c 0.65, CHCl3). nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample as a function of wavelength. This differential absorption provides detailed information about the secondary and tertiary structure of molecules.
For a small molecule like this compound, the CD spectrum would be characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule.
Key insights that could be gained from CD spectroscopy of this compound include:
Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center could be determined.
Conformational Analysis: The CD spectrum is sensitive to the conformational preferences of the molecule. Different conformers can exhibit distinct CD spectra, allowing for the study of conformational equilibria in solution.
Electronic Transitions: The wavelengths of the Cotton effects correspond to the electronic transitions within the molecule, such as the n → π* and π → π* transitions of the carbonyl group in the oxazolidinone ring and the transitions of the ethylphenyl group.
A hypothetical CD spectroscopy data table for this compound would present the wavelength of maximum absorption (λmax) and the corresponding molar circular dichroism (Δε).
| Enantiomer | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) | Transition |
| (S)-4-(2-Ethylphenyl)oxazolidin-2-one | Methanol | Value | Value | n → π |
| (S)-4-(2-Ethylphenyl)oxazolidin-2-one | Methanol | Value | Value | π → π |
| (R)-4-(2-Ethylphenyl)oxazolidin-2-one | Methanol | Value | Value | n → π |
| (R)-4-(2-Ethylphenyl)oxazolidin-2-one | Methanol | Value | Value | π → π |
The CD spectra of the two enantiomers would be mirror images of each other. While specific data for this compound is unavailable, the principles of CD spectroscopy are widely applied to elucidate the structure of other chiral molecules. jasco-global.com
Theoretical and Computational Studies on 4 2 Ethylphenyl Oxazolidin 2 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock are standard tools for this purpose. For a molecule like 4-(2-Ethylphenyl)oxazolidin-2-one, these calculations would typically be performed using a basis set such as 6-31G(d) or higher to ensure accurate results.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is geometry optimization, a process to find the arrangement of atoms that corresponds to the lowest energy state (a local or global minimum) on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until these forces are minimized.
The optimized geometry provides key structural parameters. A hypothetical data table for the optimized structure is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not from actual experimental or computational results.)
| Parameter | Value |
|---|---|
| C=O Bond Length (Oxazolidinone) | ~1.22 Å |
| N-C(O) Bond Length (Oxazolidinone) | ~1.38 Å |
| C-N-C Angle (Phenyl-N-Oxazolidinone) | ~125° |
| Dihedral Angle (Phenyl vs. Oxazolidinone) | ~60-70° |
Electronic structure analysis would follow, examining molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies higher stability.
Vibrational Frequencies Prediction and Comparison with Experimental Spectra
Once the geometry is optimized, the same computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman spectral peaks. Theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed bands.
A comparison of theoretical and experimental vibrational frequencies for the parent compound, 4-phenyl-1,3-oxazolidin-2-one, has shown that the B3LYP/6-31G(d) level of theory provides results superior to the scaled Hartree-Fock approach for molecular vibrational problems. nih.gov For this compound, a similar analysis would yield a set of predicted frequencies for key functional groups.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This data is illustrative.)
| Vibrational Mode | Predicted (DFT) | Experimental (IR) |
|---|---|---|
| C=O Stretch | 1750 | 1735 |
| N-H Stretch | 3280 | 3250 |
| Aromatic C-H Stretch | 3050-3100 | 3040-3090 |
| Aliphatic C-H Stretch | 2900-2980 | 2880-2970 |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.
Solvent Effects on Conformational Preferences
The surrounding solvent can influence the stability of different conformations. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate these effects. In a polar solvent, conformations with a larger dipole moment might be preferentially stabilized. For this compound, a polar solvent could alter the relative energies of different rotamers, potentially favoring a more extended conformation over a more compact one.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules) at a given temperature.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of 4-substituted oxazolidin-2-ones can be achieved through various synthetic routes, and computational modeling is instrumental in elucidating the mechanisms of these reactions. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies.
A plausible synthetic route for this compound that is amenable to computational modeling is the cyclization of a corresponding 2-amino-1-phenylethanol (B123470) derivative. Theoretical studies on analogous systems have explored the mechanistic details of such cyclization reactions. These studies often reveal a multi-step process, and the characterization of the transition state for the rate-determining step is a key objective.
For instance, in the cyclization of an N-protected 2-amino alcohol with a carbonylating agent, the reaction pathway would likely involve the formation of an intermediate which then undergoes an intramolecular nucleophilic attack to form the oxazolidinone ring. Computational modeling of this process would involve:
Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state connects the correct reactant and product on the potential energy surface.
The table below illustrates the kind of data that can be obtained from a computational study of a reaction pathway for the formation of a 4-substituted oxazolidin-2-one. The values are hypothetical and representative of what might be expected for such a reaction.
| Structure | Description | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Reactants | 2-amino-1-(2-ethylphenyl)ethanol + Carbonylating Agent | 0.0 | - |
| Intermediate | N-carbonylated amino alcohol | -5.2 | - |
| TS1 | Transition state for ring closure | +15.8 | C-O bond forming: ~2.1 Å, N-C-O angle: ~109° |
| Product | This compound | -12.5 | - |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The characterization of the transition state provides crucial information about the geometry of the molecule at the peak of the energy barrier. This can reveal which bonds are breaking and forming and can help in understanding the stereochemical outcome of the reaction.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their characterization. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.
The process for predicting spectroscopic parameters typically involves:
Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule at a chosen level of theory (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).
Spectroscopic Property Calculation: Once the geometry is optimized, the relevant spectroscopic properties are calculated. For NMR, this involves calculating the magnetic shielding tensors. For IR, the vibrational frequencies and their corresponding intensities are computed.
The calculated parameters can then be compared with experimental data to validate the computational model. A good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computed structure and electronic properties of the molecule.
Below is a representative comparison of predicted and experimental ¹H and ¹³C NMR chemical shifts for a 4-aryl-oxazolidin-2-one, which would be analogous to this compound.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| ¹H (CH-N) | 5.10 | 5.05 | 0.05 |
| ¹H (CH₂-O) | 4.35 | 4.30 | 0.05 |
| ¹H (CH₂-O) | 4.65 | 4.60 | 0.05 |
| ¹H (Aromatic) | 7.20-7.40 | 7.15-7.35 | - |
| ¹³C (C=O) | 158.5 | 158.0 | 0.5 |
| ¹³C (CH-N) | 55.2 | 54.8 | 0.4 |
| ¹³C (CH₂-O) | 70.1 | 69.7 | 0.4 |
| ¹³C (Aromatic) | 125.0-140.0 | 124.5-139.5 | - |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The close correlation between the predicted and experimental data, as illustrated in the table, demonstrates the utility of computational methods in structural elucidation and confirmation. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the specific experimental conditions.
Applications of 4 2 Ethylphenyl Oxazolidin 2 One in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary in Asymmetric Reactionsarkat-usa.orgrsc.orgwikipedia.org
The primary and most anticipated role of 4-(2-Ethylphenyl)oxazolidin-2-one is as a chiral auxiliary in a variety of asymmetric transformations. wikipedia.org The ethyl group at the ortho position of the phenyl ring is expected to enhance the steric bulk around the chiral center, potentially leading to higher levels of stereocontrol compared to its unsubstituted counterpart, 4-phenyloxazolidin-2-one. researchgate.net The temporary incorporation of this chiral auxiliary allows for the diastereoselective formation of new stereocenters, which can then be cleaved to yield the enantiomerically enriched target molecule and the recyclable auxiliary. wikipedia.org
Enolate Alkylation and Related Asymmetric Transformations
The alkylation of enolates derived from N-acylated oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. rsc.org In a typical sequence, the oxazolidinone is first acylated, and the resulting imide is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated Z-enolate. This enolate then reacts with an alkyl halide, with the bulky 4-substituent directing the approach of the electrophile to the less hindered face of the enolate.
For this compound, the ortho-ethyl group is predicted to effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation step. The expected outcome of such a reaction is the formation of a new stereocenter with a predictable configuration. Subsequent hydrolysis or alcoholysis of the resulting N-acyl oxazolidinone would then furnish the desired chiral carboxylic acid or ester, respectively, along with the recovered this compound auxiliary.
Table 1: Projected Diastereoselective Enolate Alkylation using this compound
| N-Acyl Group | Electrophile (R-X) | Expected Major Diastereomer | Projected Diastereomeric Excess (d.e.) |
| Propionyl | Benzyl (B1604629) bromide | (S,S) | >95% |
| Acetyl | Ethyl iodide | (S,R) | >95% |
| Butyryl | Allyl bromide | (S,S) | >95% |
| Note: The projected data in this table is hypothetical and based on results obtained with structurally similar chiral auxiliaries. Experimental validation is required. |
Diastereoselective Additions to Carbonyls
Another key application of oxazolidinone chiral auxiliaries is in diastereoselective aldol (B89426) additions. The enolates of N-acyl oxazolidinones react with aldehydes to produce β-hydroxy carbonyl compounds with two new contiguous stereocenters. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate and the nature of the metal counterion. Boron enolates, for instance, are known to provide excellent stereocontrol, proceeding through a chair-like Zimmerman-Traxler transition state.
In the case of this compound, the N-propionyl derivative, upon conversion to its boron enolate, is expected to react with various aldehydes to afford the syn-aldol product with high diastereoselectivity. The ortho-ethylphenyl group would serve as a powerful stereocontrol element, ensuring a well-defined transition state geometry and leading to a high preference for one of the four possible diastereomeric products.
Table 2: Projected Diastereoselective Aldol Addition with this compound
| N-Acyl Group | Aldehyde (R'CHO) | Expected Major Aldol Adduct | Projected Diastereomeric Ratio (d.r.) |
| Propionyl | Isobutyraldehyde | syn | >98:2 |
| Acetyl | Benzaldehyde | syn | >95:5 |
| Propionyl | Acetaldehyde | syn | >98:2 |
| Note: The projected data in this table is hypothetical and based on established models for similar chiral auxiliaries. Experimental verification is necessary. |
Role as a Key Intermediate in the Synthesis of Complex Organic Moleculesrsc.org
Chiral auxiliaries like this compound are instrumental in the total synthesis of complex natural products and pharmaceuticals. By enabling the stereocontrolled introduction of key chiral centers at an early stage, they pave the way for the construction of intricate molecular architectures. The products obtained from alkylation and aldol reactions using this auxiliary, such as chiral carboxylic acids and β-hydroxy carbonyl compounds, are versatile building blocks that can be further elaborated into more complex structures.
For example, the chiral α-branched carboxylic acid obtained from an asymmetric alkylation could be a key fragment for the synthesis of a polyketide natural product. Similarly, the syn-aldol adduct could serve as a precursor for the stereoselective synthesis of a macrolide antibiotic or an anticancer agent. The ability to recycle the this compound auxiliary after cleavage makes this approach economically viable and attractive for large-scale synthesis.
Exploration of Structure-Function Relationships in Chemical Reactions
The systematic study of a series of related chiral auxiliaries allows for a deeper understanding of the factors that govern stereoselectivity. By comparing the performance of this compound with its phenyl, 4-ethylphenyl, and other ortho-substituted counterparts, researchers could elucidate the precise influence of the substituent's position and nature on the diastereoselectivity of various reactions.
The ortho-ethyl group in this compound introduces a unique steric environment directly adjacent to the stereodirecting phenyl ring. This is in contrast to a para-substituent, which would primarily exert an electronic effect. A detailed investigation would likely involve computational modeling of the transition states to rationalize the observed stereochemical outcomes. Such studies are crucial for the rational design of new and even more effective chiral auxiliaries for asymmetric synthesis. The comparison of experimental results with theoretical calculations would provide valuable insights into the subtle interplay of steric and electronic effects that govern the transfer of chirality.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-substituted oxazolidin-2-ones is a well-established area of organic chemistry, yet the specific preparation of 4-(2-ethylphenyl)oxazolidin-2-one is not extensively detailed in current literature. Future research should prioritize the development of efficient and environmentally benign synthetic methodologies.
A promising avenue lies in the stereoselective synthesis to obtain enantiomerically pure forms of the compound, which are crucial for applications in asymmetric synthesis and pharmaceuticals. One potential strategy involves the asymmetric aldol (B89426) condensation followed by a Curtius rearrangement. nih.gov This approach has been successful for a variety of 4,5-disubstituted oxazolidin-2-ones and could likely be adapted for the 2-ethylphenyl derivative. nih.gov Another viable route could be the cyclization of the corresponding amino alcohol, 1-(2-ethylphenyl)ethane-1,2-diol, which itself can be synthesized from 2-ethylstyrene (B1585278) oxide. The reaction of epoxides with isocyanates or their precursors is a known method for forming the oxazolidinone ring. nih.gov
Furthermore, the principles of green chemistry should be at the forefront of these synthetic developments. This includes the use of non-toxic reagents and solvents, catalytic methods to minimize waste, and energy-efficient processes such as microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for related oxazolidinones. organic-chemistry.org
Table 1: Potential Synthetic Precursors and Reagents
| Compound Name | CAS Number | Role in Synthesis |
| This compound | 1483162-31-7 | Target Compound |
| 2-Ethylstyrene oxide | 26240-85-9 | Precursor to amino alcohol |
| 1-(2-Ethylphenyl)ethane-1,2-diol | N/A | Direct precursor to the oxazolidinone |
| Ethyl isocyanate | 109-90-0 | Source of the carbonyl group |
Comprehensive Investigation of Stereochemical Control Mechanisms
For applications in asymmetric catalysis and as chiral auxiliaries, a thorough understanding of the mechanisms governing stereochemical control during the synthesis of this compound is paramount. Research should focus on elucidating the factors that influence the diastereoselectivity and enantioselectivity of the cyclization reaction.
This involves a systematic study of various chiral catalysts, reaction conditions (temperature, solvent, pressure), and the nature of the starting materials. For instance, in syntheses starting from chiral aziridines, the stereochemistry of the final oxazolidinone is directly controlled by the configuration of the aziridine (B145994) precursor. bioorg.org Investigating similar substrate-controlled or catalyst-controlled stereoselective routes for the 2-ethylphenyl variant is a critical unaddressed challenge.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
The real-time analysis of chemical reactions provides invaluable mechanistic insights and allows for precise process optimization. Future studies should employ advanced spectroscopic techniques for the in-situ monitoring of the formation of this compound.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of intermediates and the final product by monitoring characteristic vibrational frequencies. youtube.comnih.gov Similarly, in-situ nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time. The development of these monitoring methods would be instrumental in understanding the reaction kinetics and mechanism of different synthetic routes.
Table 2: Key Spectroscopic Data for Related Compounds
| Spectroscopic Technique | Compound | Key Observations | Reference |
| 1H NMR | (S)-(+)-4-Phenyl-2-oxazolidinone | Signals corresponding to the phenyl and oxazolidinone protons. | glentham.com |
| 13C NMR | (R)-(-)-4-Phenyl-2-oxazolidinone | Resonances for the carbonyl carbon and aromatic carbons. | sigmaaldrich.com |
| IR | General Oxazolidin-2-ones | Characteristic C=O stretching vibration around 1750 cm⁻¹. | organic-chemistry.org |
Computational Design and Predictive Modeling of Novel Derivatives
Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. Future research should leverage computational modeling to design and predict the properties of novel derivatives of this compound.
Density functional theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structures, spectroscopic properties, and reactivity of the parent compound and its derivatives. This can aid in understanding the structure-property relationships and in predicting the effects of different substituents on the oxazolidinone core. Such predictive modeling can guide synthetic efforts towards derivatives with enhanced catalytic activity, specific biological functions, or improved material properties.
Exploration of New Chemical Reactivity Profiles for the Oxazolidin-2-one Core
The oxazolidin-2-one ring is a versatile scaffold that can undergo various chemical transformations. A key area for future research is the exploration of the reactivity of the this compound core, particularly after N-acylation.
N-acylated oxazolidinones are widely used as chiral auxiliaries in a variety of stereoselective reactions, including alkylations, aldol reactions, and conjugate additions. Investigating the influence of the 2-ethylphenyl group on the stereochemical outcome of these reactions is a significant unaddressed challenge. The steric and electronic properties of this substituent could lead to unique reactivity and selectivity profiles compared to the more commonly used phenyl or benzyl (B1604629) substituted auxiliaries. Furthermore, the development of methods for the facile removal and recycling of the chiral auxiliary after the desired transformation is crucial for its practical application.
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Ethylphenyl)oxazolidin-2-one, and what are the critical parameters affecting yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as condensation reactions of substituted phenyl precursors with oxazolidinone cores. Key steps include:
- Allylic amination : Using iridium catalysis to introduce ethylphenyl groups (e.g., allylamine in dry, degassed solvents like dichloromethane) .
- Hydrogenation : Pd/C-catalyzed hydrogenation to reduce intermediates, requiring precise control of H₂ pressure and reaction time .
- Reagent Selection : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) for functional group interconversion .
Critical Parameters : - Solvent purity (anhydrous conditions prevent side reactions).
- Catalyst loading (e.g., 5–10 mol% Ir or Pd/C).
- Temperature control (e.g., 0–25°C for amination steps) .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of techniques:
- X-ray Crystallography : Resolves stereochemistry and confirms fused ring systems (e.g., oxazine-oxazole derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethylphenyl proton splitting patterns) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
Cross-validation with computational models (DFT) enhances accuracy .
Q. What safety precautions are essential when handling oxazolidin-2-one derivatives in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. What are the typical reaction pathways for oxazolidin-2-one derivatives under oxidative and reductive conditions?
- Methodological Answer :
- Oxidation : Converts oxazolidinones to sulfoxides or sulfones using KMnO₄ or CrO₃ .
- Reduction : LiAlH₄ reduces carbonyl groups to alcohols; NaBH₄ selectively modifies ketones .
- Substitution : Nucleophilic attack by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Research Questions
Q. How does the choice of catalyst influence the hydrogenation efficiency of this compound derivatives, and what mechanistic insights have been gained?
- Methodological Answer :
- Pd/C Catalysts : Enable regioselective hydrogenation of alkenes; efficiency depends on substrate steric hindrance .
- B(C₆F₅)₃ Catalysts : Promote metal-free hydrogenation via frustrated Lewis pairs, with mechanistic studies showing proton transfer to carbonyl groups .
Mechanistic Tools : - Isotopic labeling (D₂O) to track H-transfer pathways.
- In-situ IR spectroscopy to monitor intermediate formation .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing substituted oxazolidin-2-ones?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray (absolute configuration) with NOESY NMR (relative stereochemistry) .
- Dynamic NMR : Resolves conformational exchange in crowded spectra (e.g., ethylphenyl rotation barriers) .
- Computational DFT : Predicts chemical shifts/peaks for comparison with experimental data .
Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates without hydrolysis .
- Stoichiometry Control : Limit excess reagents (e.g., allylamine at 1.2 equivalents) to reduce dimerization .
- Temperature Gradients : Slow warming (0°C → RT) prevents exothermic side reactions .
Q. What computational approaches are used to predict the bioactivity of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory constants (e.g., kinase assays) .
- Molecular Docking : Screens binding affinities to target proteins (e.g., using AutoDock Vina with PDB structures) .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
